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Clinical Efficacy of Buparlisib Across Cancer Types

Clinical

Trial . . Key Efficacy Source
Cancer Type Regimen Benefit - )
Phase Findings (Trial)
Rate (CBR)
Various Advanced Solid Phase  Buparlisib Not 1 confirmed PR [1]
Tumors 1 monotherapy specifically (triple-negative
reported breast cancer); 3
unconfirmed PRs.
Metastatic Triple- Phase  Buparlisib 12% (all SD  No confirmed [2] [3]
Negative Breast Cancer 2 monotherapy >4 months)  objective responses
(CR or PR). Median
PFS: 1.8 months.
Metastatic Castration- Phase  Buparlisib = Not No radiographic [4]
Resistant Prostate 2 Enzalutamide specifically responses or PSA
Cancer (mCRPC) reported declines =50%.
Median PFS: 1.9
months.
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Cancer Type

Recurrent/Metastatic
Head and Neck
Squamous Cell
Carcinoma (HNSCC)

Trial
Phase

Phase

Regimen

Buparlisib +
Paclitaxel vs
Paclitaxel

Clinical
Benefit
Rate (CBR)

Not
applicable

Key Efficacy Source
Findings (Trial)
No OS [5] [6]
improvement

(median OS: 9.6 vs
9.7 months). Higher
ORR (30.3% vs
20.7%) but no PFS
benefit.

Detailed Experimental Protocols and Methodologies

The data in the table above comes from robust clinical trials adhering to strict protocols. Here is a detailed

look at their methodologies.

Trial Design and Patient Population

e Common Design Elements: The cited studies were open-label, single-arm or randomized trials.
[2] [4] [1] Patients enrolled typically had advanced, metastatic cancers that had progressed on prior

therapies.

e Dosing Regimen: In monotherapy trials, buparlisib was administered orally at 100 mg once daily,

which was the established maximum tolerated dose from phase 1 studies. [2] [4] [1] In the phase 3
BURAN trial, it was combined with intravenous paclitaxel (80 mg/m2 on Days 1, 8, 15 of a 28-day

cycle). [5] [6]

Primary Endpoints and Assessment Criteria

o Efficacy Endpoints: Primary endpoints varied but included Clinical Benefit Rate, [2] 6-month
Progression-Free Survival (PFS) rate, [4] and Overall Survival (OS). [5]
e Response Criteria: Tumor response was universally evaluated using RECIST 1.1 (Response

Evaluation Criteria in Solid Tumors). [2] [4] In prostate cancer, Prostate Cancer Working Group 2
(PCWG2) criteria were also used to account for bone lesions and PSA levels. [4]
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o Safety Assessment: Adverse events were systematically recorded and graded using the National
Cancer Institute’'s Common Terminology Criteria for Adverse Events (NCI CTCAE, version 4.0).
[2] [4] Due to buparlisib's known neuropsychiatric effects, mood was actively monitored using
standardized tools like the PHQ-9 and GAD-7 questionnaires. [2] [4]

Biomarker and Correlative Studies

Several studies incorporated biomarker analyses to understand the mechanism of action and identify

potential predictive biomarkers:

¢ Genetic Alterations: Tumor samples were analyzed for alterations in the PI3K pathway (e.g.,
PIK3CA, AKT1, PTEN) using targeted next-generation sequencing (e.g., MSK-IMPACT). [2]

¢ Pharmacodynamic Biomarkers: Reverse Phase Protein Array (RPPA) analysis was performed on
paired tumor biopsies to detect changes in protein expression and phosphorylation of key pathway
nodes like pS6, confirming target engagement in some patients who achieved stable disease. [2]

¢ Circulating Tumor DNA (ctDNA): Some studies used ctDNA from plasma to assess biomarkers like
tumor mutational burden (TMB), comparing it to tissue-based results. [7]

The PI3K Signhaling Pathway and Buparlisib's
Mechanism

The following diagram illustrates the PI3K-AKT-mTOR signaling pathway that buparlisib is designed to
inhibit.
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Buparlisib is an oral pan-class I PI3K inhibitor that targets all four isoforms of class I PI3K. [5] [2] It acts
by competitively binding to the ATP-binding site of the PI3K enzyme, preventing the phosphorylation of
PIP2 to PIP3. [1] This inhibition blocks the downstream activation of AKT and mTOR, key drivers of
cellular processes like growth, proliferation, and survival. [2] [8] The drug showed particular interest in

tumors with PI3K pathway activation, such as those with PTEN loss. [2] [4]
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Interpretation and Research Implications

For researchers and drug development professionals, the data on buparlisib underscores several key points:

¢ Modest Single-Agent Activity: As the tables show, buparlisib monotherapy has limited antitumor
activity, achieving disease stabilization in only a small subset of patients across different cancer

types. [2] [4] [1]

¢ Challenge of Predictive Biomarkers: Despite a rational targeting the PI3K pathway, the correlation
between genetic alterations (e.g., PIK3CA mutations, PTEN loss) and clinical benefit was not strong
in these trials. [2] [1] This suggests that patient selection based solely on these biomarkers may be
insufficient.

o Shift to Combination Therapy: The recent negative result from the phase 3 BURAN trial in HNSCC
indicates that combining buparlisib with standard chemotherapy may not overcome the
underlying resistance mechanisms in heavily pre-treated patients, especially after immunotherapy
failure. [5] [6] Future research may need to explore rational combinations with other targeted agents
or in earlier lines of therapy.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548230#buparlisib-clinical-

benefit-rate-across-cancer-types]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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